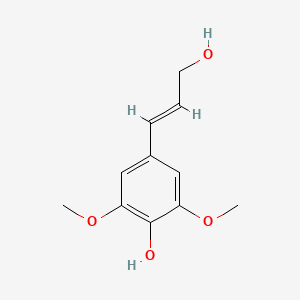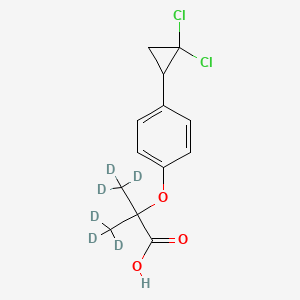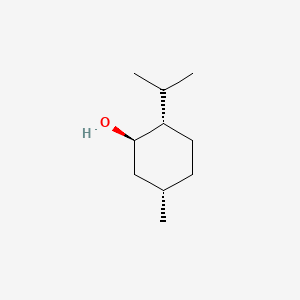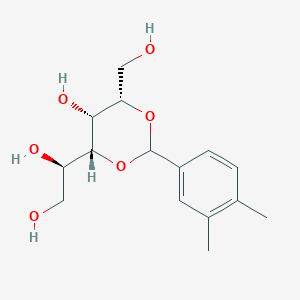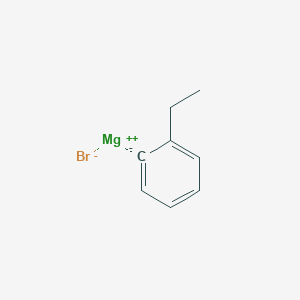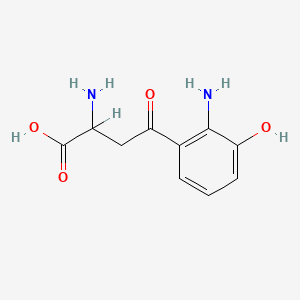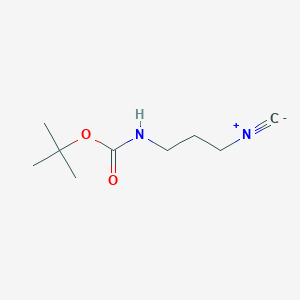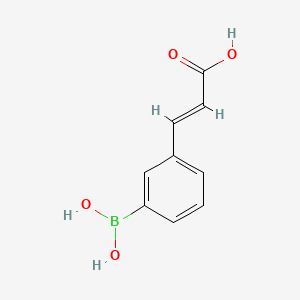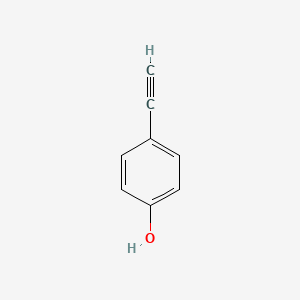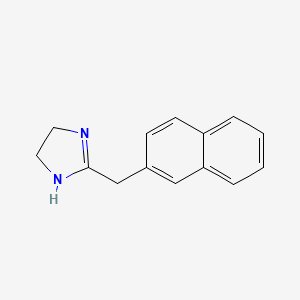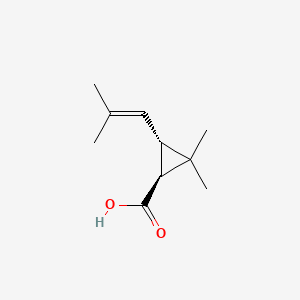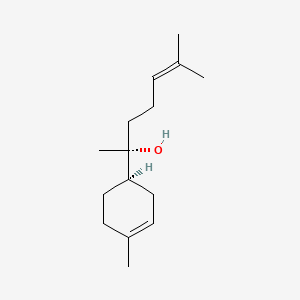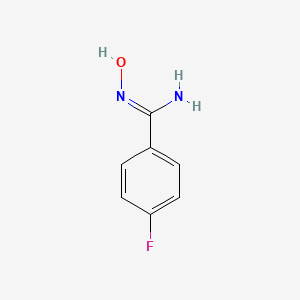
4-Fluorobenzamidoxime
概要
説明
4-Fluorobenzamidoxime is a benzamidoxime derivative containing an amidoxime functional group . It has a molecular formula of C7H7FN2O, an average mass of 154.142 Da, and a monoisotopic mass of 154.054245 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an amidoxime functional group attached to it . The linear formula is FC6H4C(=NOH)NH2 .Physical and Chemical Properties Analysis
This compound is a white to off-white powder, flakes, or crystalline powder . It has a melting point of 92-95 °C (lit.) .Safety and Hazards
4-Fluorobenzamidoxime is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzamidoxime can be achieved through a reaction between 4-Fluorobenzoyl chloride and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Fluorobenzoyl chloride", "Hydroxylamine hydrochloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-Fluorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Dissolve hydroxylamine hydrochloride in water and add it dropwise to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
22179-78-8 |
分子式 |
C7H7FN2O |
分子量 |
154.14 g/mol |
IUPAC名 |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChIキー |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
正規SMILES |
C1=CC(=CC=C1C(=NO)N)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
